

5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine physical properties

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Compound of Interest

Compound Name: 5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine

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An In-depth Technical Guide to the Physical Properties of **5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine**

Abstract

This technical guide provides a comprehensive overview of the essential physical properties of **5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine**, a key heterocyclic intermediate in contemporary drug discovery and organic synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple datasheet. It details the critical analytical methodologies required for the structural verification and purity assessment of this compound. We will explore its molecular characteristics, solubility, and spectroscopic profile, grounding the discussion in the context of its synthesis and chemical reactivity. The protocols described herein form a self-validating framework for ensuring the quality and consistency of **5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine** for research and development applications, particularly in the synthesis of kinase inhibitors and other biologically active molecules.[\[1\]](#)

Chemical Identity and Synthetic Context

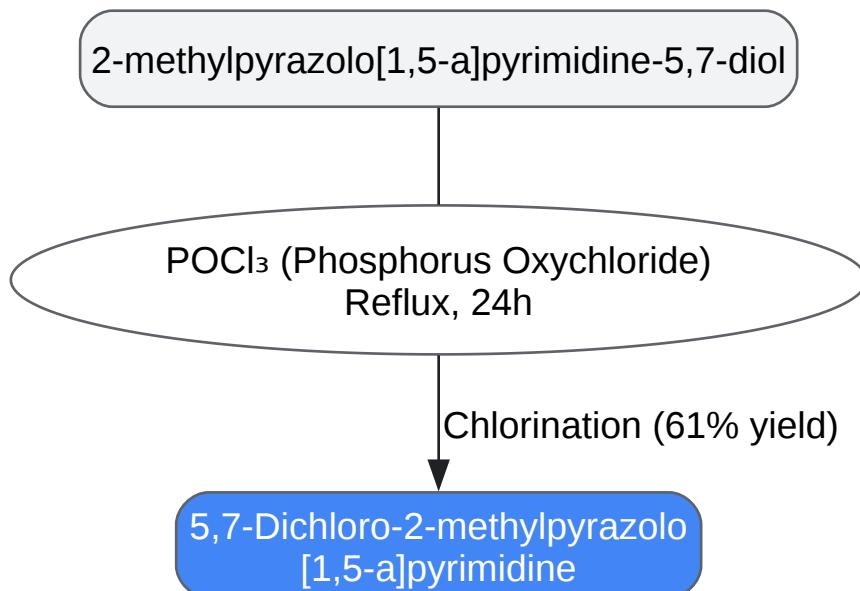
5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine is a bicyclic heteroaromatic compound. Its structure is foundational for building more complex molecules due to the differential reactivity of its two chlorine atoms, making it a versatile scaffold in medicinal chemistry.

Property	Value	Source
IUPAC Name	5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine	BOC Sciences
CAS Number	754211-02-4	[1] [2]
Molecular Formula	C ₇ H ₅ Cl ₂ N ₃	[1]
Molecular Weight	202.04 g/mol	[1]
Canonical SMILES	CC1=NN2C(=C1)N=C(C=C2Cl)Cl	PubChemLite

Causality in Synthesis: The Chlorination Pathway

Understanding the synthesis of the title compound is paramount to appreciating its physical properties and anticipating potential impurities. It is typically synthesized via the chlorination of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[\[3\]](#)

- Expertise & Experience: The choice of POCl₃ is deliberate; it is highly effective for converting hydroxyl groups on heteroaromatic rings to chlorides. The reaction is often run at reflux for an extended period (e.g., 24 hours) to ensure complete conversion.[\[3\]](#) Incomplete reaction is a primary source of impurities, such as mono-chlorinated intermediates or unreacted diol starting material. These impurities would significantly alter the observed physical properties, particularly the melting point.

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Caption: Synthesis of the title compound via chlorination.

Core Physicochemical Properties

The macroscopic physical properties of a compound are the first line of assessment for its identity and purity.

Property	Expected Observation	Protocol Reference
Appearance	White to off-white or light yellow crystalline solid	Section 2.1
Melting Point	To be determined experimentally; a sharp range indicates high purity.	Section 2.2
Solubility	Soluble in chlorinated solvents (DCM, chloroform), sparingly soluble in ethers and esters, insoluble in water.	Section 2.3

Appearance

Visual inspection is a qualitative but crucial first step. Pure **5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine** is expected to be a crystalline solid. Any significant deviation in color (e.g., dark brown) or form (e.g., oily residue) suggests the presence of impurities, likely from the high-temperature chlorination reaction.

Melting Point Analysis for Purity Verification

A sharp, well-defined melting point is a classic indicator of a pure crystalline compound. Impurities depress and broaden the melting range.

Protocol for Melting Point Determination:

- Sample Preparation: Finely crush a small amount of the crystalline solid on a watch glass.
- Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm) of the material into the sealed end.
- Instrumentation: Place the capillary into a calibrated digital melting point apparatus.
- Measurement: Heat the sample at a rapid rate (10-15 °C/min) to find an approximate melting range. Repeat with a fresh sample, heating slowly (1-2 °C/min) when approaching the approximate range to determine the precise melting point.
- Validation: A melting range of less than 2 °C is indicative of high purity.

Solubility Profile for Reaction and Purification

Determining the compound's solubility is essential for selecting appropriate solvent systems for subsequent reactions, purification (e.g., recrystallization, chromatography), and analytical sample preparation.

Protocol for Solubility Determination:

- Solvent Selection: Prepare vials containing 1 mL of various solvents (e.g., water, ethanol, ethyl acetate, dichloromethane, hexane, DMSO).
- Material Addition: Add a pre-weighed amount (e.g., 10 mg) of the compound to each vial.

- Observation: Vigorously stir or sonicate each vial at room temperature for 2-3 minutes.
- Classification:
 - Soluble: The solid completely dissolves.
 - Sparingly Soluble: Some solid dissolves, but a significant portion remains.
 - Insoluble: No visible dissolution occurs.
- Trustworthiness: This systematic approach ensures that solvent choices for future experiments are based on empirical data, preventing failed reactions or difficult purifications due to poor solubility.

Spectroscopic and Structural Verification

Spectroscopic analysis provides unambiguous confirmation of the molecular structure.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and elemental composition. For a dichlorinated compound, the isotopic pattern is a definitive diagnostic feature.

- Expertise & Experience: Chlorine has two major isotopes, ^{35}Cl (~75.8%) and ^{37}Cl (~24.2%). A molecule with two chlorine atoms will therefore exhibit a characteristic cluster of peaks:
 - M peak: (containing two ^{35}Cl atoms)
 - M+2 peak: (containing one ^{35}Cl and one ^{37}Cl) - roughly 66% the intensity of the M peak.
 - M+4 peak: (containing two ^{37}Cl atoms) - roughly 10% the intensity of the M peak.Observing this specific ratio is a powerful confirmation of the compound's identity.

Predicted Mass Spectrometry Data:[[4](#)]

Adduct	Formula	Predicted m/z
$[M+H]^+$	$[C_7H_6Cl_2N_3]^+$	201.9933
$[M+Na]^+$	$[C_7H_5Cl_2N_3Na]^+$	223.9753

| $[M-H]^-$ | $[C_7H_4Cl_2N_3]^-$ | 199.9788 |

Protocol for ESI-MS Sample Preparation:

- Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
- Filter the solution through a 0.22 μ m syringe filter to remove any particulates.
- Infuse the sample directly into the electrospray ionization (ESI) source of the mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule.

Predicted 1H NMR Signals (in $CDCl_3$, 400 MHz):

- ~2.5 ppm (singlet, 3H): Corresponds to the protons of the methyl ($-CH_3$) group at the C2 position.
- ~6.5 ppm (singlet, 1H): Corresponds to the proton at the C3 position.
- ~7.0 ppm (singlet, 1H): Corresponds to the proton at the C6 position.

Predicted ^{13}C NMR Signals (in $CDCl_3$, 101 MHz): Seven distinct carbon signals are expected, corresponding to the seven unique carbon atoms in the molecule.

Protocol for NMR Sample Preparation:

- Weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.
- Add ~0.6 mL of a deuterated solvent (e.g., $CDCl_3$).

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
- Cap the tube and invert several times to ensure complete dissolution.
- Place the tube in the NMR spectrometer for analysis.

Infrared (IR) Spectroscopy

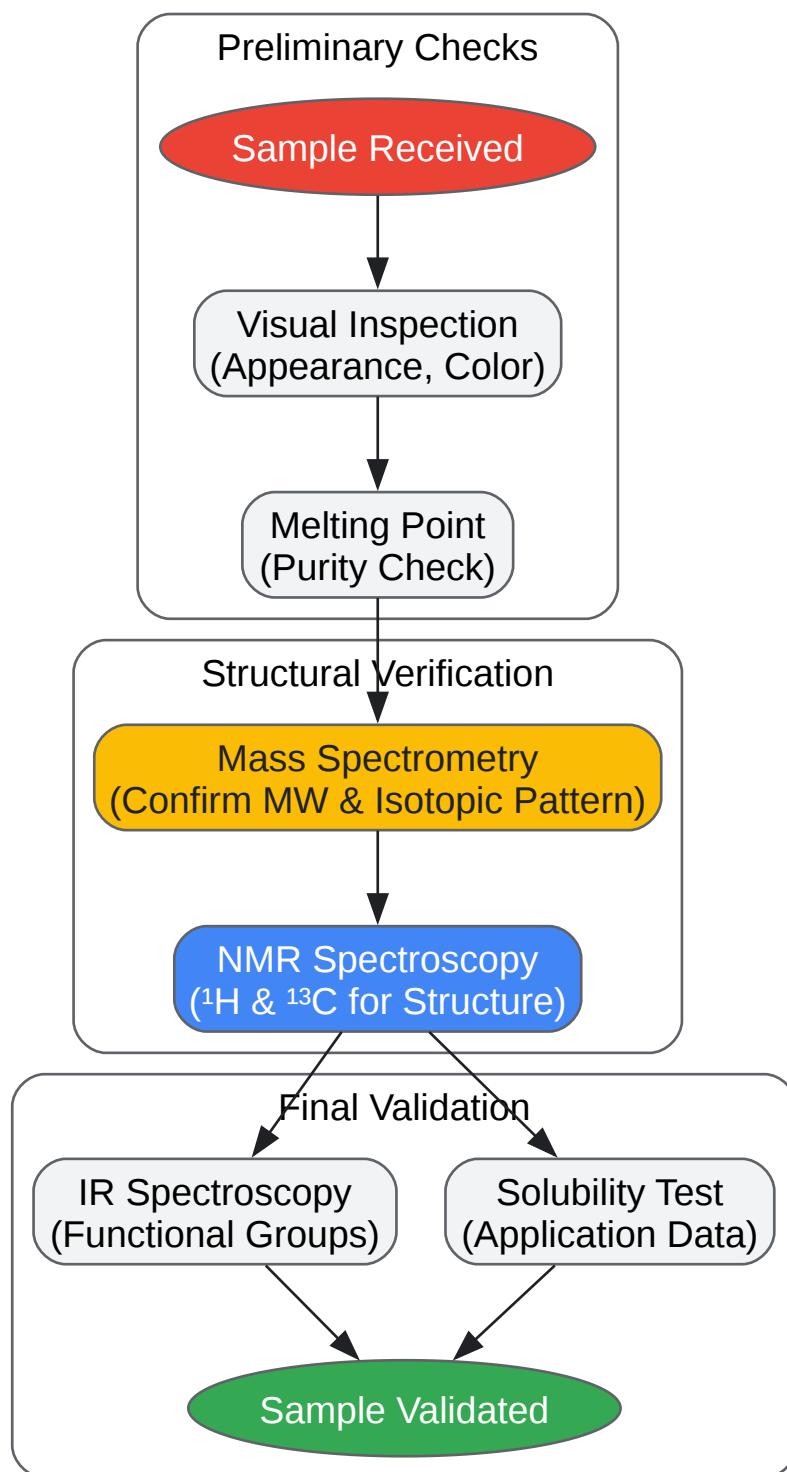
IR spectroscopy is used to identify the presence of key functional groups.

Expected IR Absorption Bands:

- 3100-3000 cm^{-1} : Aromatic C-H stretching.
- 2950-2850 cm^{-1} : Aliphatic C-H stretching from the methyl group.
- 1620-1450 cm^{-1} : C=N and C=C bond stretching within the fused aromatic rings (fingerprint region).
- 850-750 cm^{-1} : C-Cl stretching vibrations.

Integrated Characterization Workflow

A robust quality control process involves a logical flow of these analytical techniques to build a complete and trustworthy profile of the compound.

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Caption: Comprehensive workflow for quality control and characterization.

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity of the compound.

- **Storage:** For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Commercial suppliers recommend storage conditions ranging from room temperature to freezer temperatures (-20°C).^{[1][5]} It is prudent to store it in a cool, dry, and dark place to prevent degradation.
- **Safety:** As with all chlorinated organic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine is a high-value intermediate whose utility is directly dependent on its purity and confirmed structural identity. The physical properties and analytical protocols outlined in this guide provide a robust framework for its characterization. By systematically applying these methods—from basic melting point analysis to definitive NMR and MS structural confirmation—researchers can ensure the quality of their material, leading to more reliable and reproducible scientific outcomes.

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